molecular formula C13H21N3O3S B11019348 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B11019348
M. Wt: 299.39 g/mol
InChI Key: VENGGHPCTLXPCW-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound featuring a pyrrole ring substituted with two methyl groups at the 2- and 5-positions, linked via an ethanone bridge to a piperazine moiety modified with a methylsulfonyl group. This structure combines aromatic heterocyclic and sulfonamide functionalities, which are common in pharmacologically active molecules.

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C13H21N3O3S/c1-11-4-5-12(2)16(11)10-13(17)14-6-8-15(9-7-14)20(3,18)19/h4-5H,6-10H2,1-3H3

InChI Key

VENGGHPCTLXPCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCN(CC2)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Ethanone Group: The ethanone group can be added via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated compounds or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone (CAS: 852310-42-0) Structure: Differs in the pyrrole substituents (4-acetyl-3,5-dimethyl vs. 2,5-dimethyl) and the piperazine sulfonyl group (2-fluorophenyl vs. methyl) . Molecular Formula: C₂₀H₂₄FN₃O₄S vs. C₁₈H₂₆N₄O₃S (estimated for the target compound). Molecular Weight: 421.5 g/mol vs. ~378.5 g/mol (estimated). Solubility: 6.4 µg/mL (pH 7.4) ; the target compound’s methylsulfonyl group may improve aqueous solubility compared to the fluorophenylsulfonyl analog.

Piperazine-Triazole Derivatives (e.g., Compounds w3 and m6) Structure: Piperazine linked to triazole or chloropyrimidine groups instead of dimethylpyrrole .

Structural and Functional Analysis

Parameter Target Compound CAS 852310-42-0 Piperazine-Triazole Derivatives
Core Heterocycle 2,5-Dimethylpyrrole 4-Acetyl-3,5-dimethylpyrrole Triazole/Chloropyrimidine
Piperazine Substituent Methylsulfonyl 2-Fluorophenylsulfonyl Acetyl/Triazole-linked
Molecular Weight ~378.5 g/mol (estimated) 421.5 g/mol 400–450 g/mol (typical)
Solubility Likely moderate (methylsulfonyl) 6.4 µg/mL (pH 7.4) Variable (depends on substituents)
Pharmacological Potential Enhanced metabolic stability Fluorine may improve bioavailability Higher target specificity

Key Differences and Implications

Pyrrole vs. Triazole/Pyrimidine :

  • The target compound’s dimethylpyrrole may confer greater lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets. In contrast, triazole/pyrimidine derivatives (e.g., w3 and m6) prioritize polar interactions for kinase or enzyme inhibition .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~378.5 g/mol) compared to CAS 852310-42-0 (421.5 g/mol) may improve pharmacokinetic properties, such as absorption and distribution.

Biological Activity

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activities. Its structure includes a pyrrole and piperazine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its effects on cell growth, metabolic pathways, and potential therapeutic applications.

1. Cell Growth Inhibition

Research indicates that the compound exhibits significant inhibitory effects on cell growth. In one study, it was shown to suppress cell proliferation in various cancer cell lines while enhancing glucose uptake and intracellular ATP levels during monoclonal antibody production processes . This suggests a dual role where the compound not only inhibits unwanted cell growth but also supports metabolic activity in productive cell lines.

2. Metabolic Effects

The compound has been found to increase the rate of glucose uptake in cells. This is crucial for maintaining energy levels during high-demand processes such as monoclonal antibody production. The enhancement of ATP levels indicates that the compound may facilitate energy metabolism, which is beneficial for maintaining cellular functions and productivity .

3. Impact on Glycosylation

Another important aspect of its biological activity is its effect on glycosylation patterns in monoclonal antibodies. The compound was reported to suppress galactosylation, a critical quality attribute for therapeutic antibodies, thus potentially improving the efficacy and stability of these biological products .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific components of the compound contribute significantly to its biological activity:

  • Pyrrole Moiety : The presence of the 2,5-dimethylpyrrole structure was identified as a key contributor to enhancing cell-specific productivity in cultures.
  • Piperazine Linkage : The methylsulfonyl piperazine component is believed to enhance solubility and bioavailability, further amplifying the biological effects observed .

Case Study 1: Monoclonal Antibody Production

In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a 1.5-fold increase in final monoclonal antibody concentration compared to controls. The viability of cells was maintained longer under treatment conditions, indicating that the compound not only enhances productivity but also supports cell health during extended culture periods .

Case Study 2: Cancer Cell Lines

In vitro tests demonstrated that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines. The mechanism appears to involve apoptosis induction and metabolic reprogramming, highlighting its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities and effects observed with this compound compared to other related compounds:

Compound NameCell Growth InhibitionGlucose Uptake EnhancementEffect on Glycosylation
This CompoundYesYesDecreased
Compound AModerateYesNo Change
Compound BNoModerateIncreased

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